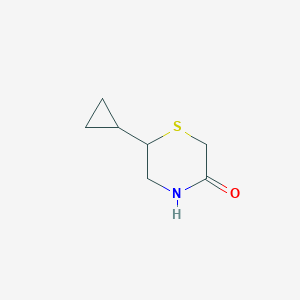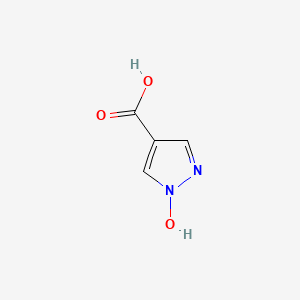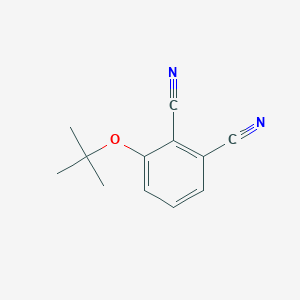
1,2-Benzenedicarbonitrile,3-(1,1-dimethylethoxy)-(9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Benzenedicarbonitrile,3-(1,1-dimethylethoxy)-(9CI) is an organic compound characterized by the presence of two cyano groups and a t-butoxy group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Benzenedicarbonitrile,3-(1,1-dimethylethoxy)-(9CI) typically involves the introduction of cyano groups and a t-butoxy group onto a benzene ring. One common method involves the reaction of 1,2-dicyanobenzene with t-butyl alcohol in the presence of a strong acid catalyst. The reaction conditions often include elevated temperatures and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of 1,2-Benzenedicarbonitrile,3-(1,1-dimethylethoxy)-(9CI) may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of advanced purification techniques such as distillation and recrystallization ensures the production of high-quality 1,2-Benzenedicarbonitrile,3-(1,1-dimethylethoxy)-(9CI).
Chemical Reactions Analysis
Types of Reactions
1,2-Benzenedicarbonitrile,3-(1,1-dimethylethoxy)-(9CI) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano groups to amines or other reduced forms.
Substitution: Electrophilic aromatic substitution reactions can introduce new functional groups onto the benzene ring
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are often used.
Substitution: Electrophilic reagents like bromine or nitric acid can be used under acidic conditions
Major Products Formed
Scientific Research Applications
1,2-Benzenedicarbonitrile,3-(1,1-dimethylethoxy)-(9CI) has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of advanced materials, including polymers and dyes
Mechanism of Action
The mechanism of action of 1,2-Benzenedicarbonitrile,3-(1,1-dimethylethoxy)-(9CI) involves its interaction with specific molecular targets. The cyano groups can participate in hydrogen bonding and other interactions with proteins and enzymes, potentially affecting their function. The t-butoxy group can influence the compound’s solubility and reactivity, enhancing its effectiveness in various applications .
Comparison with Similar Compounds
Similar Compounds
1,2-Dicyanobenzene: Lacks the t-butoxy group, making it less soluble and potentially less reactive.
3-t-Butoxybenzene: Lacks the cyano groups, reducing its ability to participate in certain chemical reactions.
1,2-Dicyano-4-t-butoxybenzene: Similar structure but with different substitution pattern, affecting its chemical properties and reactivity
Uniqueness
1,2-Benzenedicarbonitrile,3-(1,1-dimethylethoxy)-(9CI) is unique due to the combination of cyano and t-butoxy groups on the benzene ring. This combination imparts distinct chemical properties, such as enhanced solubility and reactivity, making it valuable for various applications in research and industry .
Properties
Molecular Formula |
C12H12N2O |
|---|---|
Molecular Weight |
200.24 g/mol |
IUPAC Name |
3-[(2-methylpropan-2-yl)oxy]benzene-1,2-dicarbonitrile |
InChI |
InChI=1S/C12H12N2O/c1-12(2,3)15-11-6-4-5-9(7-13)10(11)8-14/h4-6H,1-3H3 |
InChI Key |
VBCKKGOFHXBKQF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC1=CC=CC(=C1C#N)C#N |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details




Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
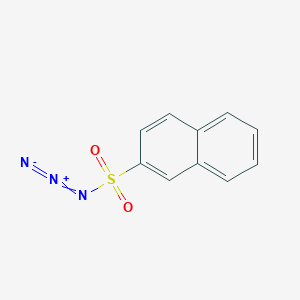
![6-Chloro-2-[(pyridin-2-ylmethyl)amino]nicotinic acid](/img/structure/B8608252.png)
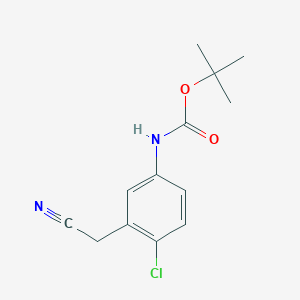

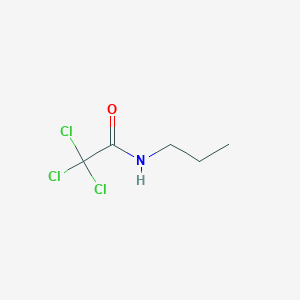
![N-[2-(4,4-Dimethyl-3,4-dihydroquinolin-1(2H)-yl)phenyl]thiourea](/img/structure/B8608281.png)
![{2-[(2S)-2-Pyrrolidinyl]ethyl}amine](/img/structure/B8608282.png)
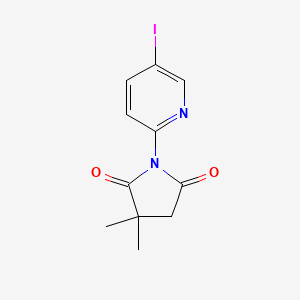
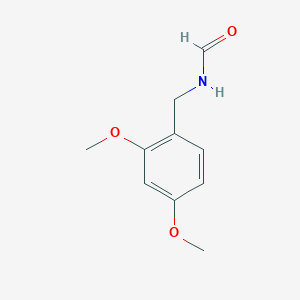
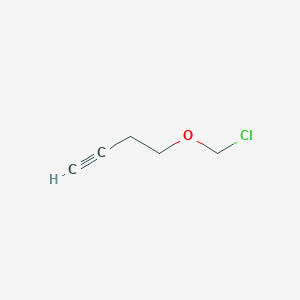
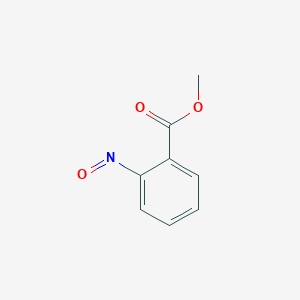
![2-Chloro-5-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]benzaldehyde](/img/structure/B8608327.png)
